molecular formula C12H9N5O3 B2409952 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1239845-07-8

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No. B2409952
CAS RN: 1239845-07-8
M. Wt: 271.236
InChI Key: VVGWPZDZFWZVQL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole, a pyridine, and an imidazole ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Mechanism of Action

Target of Action

It’s known that compounds containing the1,2,4-oxadiazole ring and the imidazole moiety have a broad range of biological activities . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

The presence of the1,2,4-oxadiazole and imidazole moieties in the compound suggests that it might interact with its targets through hydrogen bonding . The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

Compounds containing the1,2,4-oxadiazole ring have been found to exhibit various therapeutic effects, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the1,2,4-oxadiazole ring and the imidazole moiety, which are known to be highly soluble in water and other polar solvents , suggests that this compound might have good bioavailability.

Result of Action

Compounds containing the1,2,4-oxadiazole ring have been found to exhibit various therapeutic effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of compounds containing the1,2,4-oxadiazole ring has been found to be efficient in a NaOH–DMSO medium at ambient temperature , suggesting that the compound might be stable under a wide range of environmental conditions.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, material science, and more .

properties

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-2-3-13-10(4-8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGWPZDZFWZVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

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